molecular formula C15H12N4O2 B3495169 2-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}pyridine

2-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}pyridine

Cat. No.: B3495169
M. Wt: 280.28 g/mol
InChI Key: ZMDGDRUVEIHMHJ-UHFFFAOYSA-N
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Description

2-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}pyridine is a complex organic compound that features a pyridine ring substituted with a 4-(4-nitrophenyl)-1H-imidazol-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}pyridine typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with imidazole to form 4-(4-nitrophenyl)-1H-imidazole. This intermediate is then reacted with 2-chloromethylpyridine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, bases like sodium hydride (NaH)

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3)

Major Products

    Reduction: 2-{[4-(4-aminophenyl)-1H-imidazol-1-yl]methyl}pyridine

    Substitution: Various substituted imidazole derivatives

    Coupling: Biaryl derivatives

Scientific Research Applications

2-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}pyridine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-nitrophenyl)-1H-imidazole: Shares the imidazole and nitrophenyl groups but lacks the pyridine ring.

    2-chloromethylpyridine: Contains the pyridine ring and chloromethyl group but lacks the imidazole and nitrophenyl groups.

Uniqueness

2-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}pyridine is unique due to the combination of its structural components, which confer distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[[4-(4-nitrophenyl)imidazol-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-19(21)14-6-4-12(5-7-14)15-10-18(11-17-15)9-13-3-1-2-8-16-13/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDGDRUVEIHMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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